N-Dotriacontanoyl-D-erythro-sphingosine
Description
Properties
Molecular Formula |
C50H99NO3 |
|---|---|
Molecular Weight |
762 |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C32:0-D-erythro-Ceramide |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of N Dotriacontanoyl D Erythro Sphingosine
De Novo Synthesis of the D-erythro-sphingosine Backbone
The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum (ER) and serves as the primary pathway for producing the foundational sphingoid base. nih.govresearchgate.net The process begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov This reaction yields 3-ketosphinganine, which is subsequently reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. researchgate.netnih.gov The final step in forming the D-erythro-sphingosine backbone involves the introduction of a double bond into sphinganine, a reaction catalyzed by sphingolipid Δ4-desaturase. researchgate.net This newly synthesized sphingosine (B13886) is then available for acylation. nih.govnih.gov
N-Acylation by Ceramide Synthases
The defining step in the synthesis of N-Dotriacontanoyl-D-erythro-sphingosine is the N-acylation of the D-erythro-sphingosine base. This reaction, which forms an amide bond between the amino group of the sphingoid base and the carboxyl group of a fatty acid, is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govnih.govnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.gov
Mammals possess six distinct ceramide synthase isoforms (CerS1-6), each exhibiting marked specificity for fatty acyl-CoAs of particular chain lengths. nih.govnih.govelsevierpure.com This enzymatic specificity is the primary determinant of the acyl chain diversity found in cellular ceramides (B1148491). nih.gov
For the synthesis of ceramides containing very-long-chain fatty acids (VLCFAs) and ultra-long-chain fatty acids (ULCFAs), Ceramide Synthase 3 (CerS3) is the key enzyme. nih.govnih.gov Research has demonstrated that CerS3 is responsible for the synthesis of ceramides with acyl chains of C24 and longer, including the C32 dotriacontanoyl group. nih.govqmul.ac.uk CerS3 is highly expressed in specific tissues, notably the skin and testis, where VLCFA ceramides are abundant and play critical structural roles. nih.govnih.gov The essential function of this enzyme is highlighted by findings that the loss of CerS3 in mice results in a severely compromised skin barrier, leading to neonatal death. qmul.ac.uk
Table 1: Specificity of Mammalian Ceramide Synthase Isoforms
| Enzyme | Acyl-CoA Chain Length Specificity | Primary Tissues of Expression |
|---|---|---|
| CerS1 | C18 (Stearoyl-CoA) | Brain |
| CerS2 | C22-C24 (Very-long-chain) | Liver, Kidney, Brain |
| CerS3 | C26-C34 (Ultra-long-chain) | Skin, Testis |
| CerS4 | C18-C20 (Long-chain) | Skin, Heart, Skeletal Muscle |
| CerS5 | C14-C16 (Long-chain) | Lung, various tissues |
| CerS6 | C14-C16 (Long-chain) | Various tissues |
This table is based on data from references nih.govnih.gov.
The substrate for CerS3 in this context is dotriacontanoyl-CoA. The cellular availability of this C32 acyl-CoA is dependent on the fatty acid elongation system located in the endoplasmic reticulum. nih.govnih.gov This system extends shorter fatty acids through a four-step cycle of condensation, reduction, dehydration, and a second reduction. The rate-limiting condensation step is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL). nih.gov
Specifically, ELOVL4 is crucial for the synthesis of fatty acids with chain lengths of C28 and greater. ijbs.com Studies on ELOVL4 deficient mice have shown a significant depletion of ceramides containing ω-hydroxy fatty acids of C28 and longer, confirming ELOVL4's role in supplying the necessary precursors for these specialized lipids. ijbs.com Therefore, the synthesis of this compound is directly reliant on the coordinated action of the ELOVL4 elongase to produce the C32 fatty acid and CerS3 to attach it to the sphingosine backbone.
Integration within the Sphingolipid Salvage Pathway
In addition to de novo synthesis, the D-erythro-sphingosine backbone can be sourced from the sphingolipid salvage pathway. nih.gov This pathway is a critical recycling mechanism that breaks down complex sphingolipids (like sphingomyelin (B164518) and glycosphingolipids) within the lysosome back to their fundamental components. nih.govresearchgate.net The resulting free sphingosine is transported out of the lysosome and can be re-utilized for ceramide synthesis in the endoplasmic reticulum. nih.gov This re-acylation is carried out by the same ceramide synthases used in the de novo pathway, including CerS3. researchgate.netresearchgate.net The salvage pathway is a major contributor to the total cellular sphingolipid pool, with estimates suggesting it accounts for 50% to 90% of all sphingolipid synthesis. nih.gov This highlights that the D-erythro-sphingosine component of this compound can originate from either newly synthesized molecules or recycled sphingoid bases.
Further Metabolic Modifications and Derivatization
Once formed, this compound, as a VLCFA ceramide, can undergo further enzymatic modifications, particularly within the epidermis, to generate even more complex and functionally specialized lipids essential for skin barrier integrity. nih.gov
A key modification pathway for VLCFA ceramides involves the hydroxylation of the N-acyl chain. nih.gov
ω-Hydroxylation: The dotriacontanoyl chain can be hydroxylated at its terminal (omega, ω) carbon atom. This reaction is catalyzed by cytochrome P450-family enzymes, such as CYP4F22, to produce an ω-hydroxy ceramide. researchgate.net In this specific case, the product would be N-(ω-hydroxydotriacontanoyl)-D-erythro-sphingosine.
Esterification: The newly formed ω-hydroxyl group serves as an attachment point for another fatty acid, typically linoleic acid (a C18:2 fatty acid), via an ester bond. nih.govcaymanchem.commdpi.com This creates a unique and highly specialized class of lipids known as esterified ω-hydroxy ceramides (EOS). nih.govlipotype.com The resulting molecule, Ceramide[EOS] with a C32 N-acyl chain, is a critical structural component of the lamellar lipid matrix in the stratum corneum, which is essential for the skin's water permeability barrier. researchgate.netcaymanchem.com
Further processing of the ester-linked linoleic acid moiety can occur via the action of enzymes such as 12R-lipoxygenase (ALOX12B) and epidermal lipoxygenase-3 (ALOXE3). nih.gov Additionally, the entire ω-hydroxyceramide molecule can be covalently attached to proteins of the cornified envelope, such as involucrin, through an ester linkage catalyzed by transglutaminase 1. nih.gov This process anchors the lipid envelope to the corneocytes, reinforcing the structure and integrity of the epidermal barrier. researchgate.netnih.gov
Table 2: Key Enzymes in the Biosynthesis and Metabolism of this compound
| Enzyme | Pathway | Function |
|---|---|---|
| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | Condenses L-serine and palmitoyl-CoA to initiate sphingoid base synthesis. nih.gov |
| ELOVL4 | Fatty Acid Elongation | Elongates fatty acids to C28 and longer, producing the C32 precursor. ijbs.com |
| Ceramide Synthase 3 (CerS3) | N-Acylation | Attaches C32 acyl-CoA to the sphingosine backbone. nih.govqmul.ac.uk |
| CYP4F22 | Hydroxylation | Adds a hydroxyl group to the ω-carbon of the C32 fatty acid chain. researchgate.net |
| Transglutaminase 1 (TGM1) | Esterification | Covalently links ω-hydroxyceramides to cornified envelope proteins. nih.gov |
This table summarizes the function of key enzymes involved in the metabolic pathway.
Conversion to Complex Sphingolipids (e.g., Glucosylceramides, Sphingomyelin)
Once synthesized, this compound serves as a precursor for the formation of more complex sphingolipids, primarily glucosylceramides and sphingomyelin. These conversions are critical for various cellular functions, from membrane structure to signal transduction.
Glucosylceramides: The initial step in the synthesis of most glycosphingolipids is the conversion of ceramide to glucosylceramide. nih.gov This reaction is catalyzed by the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to the 1-hydroxyl group of the ceramide backbone. nih.govnih.gov While the metabolism of short-chain ceramides has been extensively studied in the context of cancer drug resistance, the specifics for very-long-chain ceramides like this compound are less characterized. nih.gov However, it is understood that the resulting glucosylceramide can be further glycosylated to form a vast array of complex glycosphingolipids. nih.gov In human skin keratinocytes, sphingosine that is taken up by the cells is converted into both ceramides and glucosylceramides. researchgate.net The formation of glucosylceramides is a crucial step in creating the skin's permeability barrier. nih.gov
Sphingomyelin: this compound can also be converted to sphingomyelin, a major component of mammalian cell membranes and lipid rafts. mdpi.comnih.gov This conversion is catalyzed by sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the ceramide molecule. nih.govguidetopharmacology.org There are two main isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane. mdpi.combiorxiv.org The synthesis of sphingomyelin from ceramide is particularly important in the nervous system, where very-long-chain fatty acid-containing sphingolipids constitute a significant portion of myelin. nih.gov For instance, in rat spermatozoa, sphingomyelin species with very-long-chain polyunsaturated fatty acids, including those with 32 carbons, are converted to their corresponding ceramides during the acrosomal reaction, highlighting a dynamic interplay between these two lipids. researchgate.net
The table below summarizes the key enzymes involved in the conversion of this compound to complex sphingolipids.
| Precursor Compound | Resulting Complex Sphingolipid | Key Enzyme | Cellular Location of Synthesis |
| This compound | N-Dotriacontanoyl-β-D-glucosyl-sphingosine | Glucosylceramide Synthase (GCS) | Golgi Apparatus |
| This compound | N-Dotriacontanoyl-sphingosylphosphorylcholine | Sphingomyelin Synthase (SMS1, SMS2) | Golgi Apparatus, Plasma Membrane |
This table presents a simplified overview of the conversion pathways. The specific enzyme isoforms and their substrate preferences for very-long-chain ceramides may vary by cell type and physiological conditions.
Catabolism and Degradation Pathways
The breakdown of this compound is a tightly regulated process that ensures the maintenance of appropriate levels of this and other bioactive sphingolipids. This catabolism occurs primarily through enzymatic hydrolysis and is a key part of the sphingolipid recycling pathway.
Enzymatic Hydrolysis by Ceramidase Activity
Ceramidases are a family of enzymes that catalyze the hydrolysis of the N-acyl linkage in ceramides, breaking them down into a sphingoid base (sphingosine) and a fatty acid. nih.govnih.gov This is the primary catabolic route for ceramides. nih.gov There are different types of ceramidases, classified based on their optimal pH: acid, neutral, and alkaline ceramidases. nih.govnih.gov
Some ceramidases exhibit specificity for the acyl chain length of the ceramide. For instance, alkaline ceramidase 1 (ACER1) shows a preference for hydrolyzing ceramides with unsaturated very-long-chain fatty acids. nih.gov Similarly, ACER3 has been shown to specifically hydrolyze ceramides with unsaturated long acyl chains. nih.gov This suggests that specific ceramidases may be responsible for the degradation of this compound. The products of this hydrolysis, sphingosine and a very-long-chain fatty acid, can then be further metabolized or re-utilized by the cell.
Role in Sphingolipid Recycling
The degradation of complex sphingolipids and the subsequent reuse of their components is known as the sphingolipid salvage or recycling pathway. mdpi.comnih.gov In this pathway, complex sphingolipids are broken down in lysosomes and endosomes back to ceramide, which is then hydrolyzed by acid ceramidase into sphingosine and a fatty acid. nih.gov This sphingosine can then be transported out of the lysosome and re-acylated by ceramide synthases to form new ceramides. nih.govnih.gov
The following table outlines the key enzymes in the catabolism and recycling of this compound.
| Process | Key Enzyme(s) | Substrate | Product(s) | Significance |
| Catabolism | Ceramidase (e.g., ACER1, ACER3) | This compound | D-erythro-sphingosine, Dotriacontanoic acid | Regulates ceramide levels; initiates recycling. |
| Recycling | Ceramide Synthase (CerS) | D-erythro-sphingosine, Fatty Acyl-CoA | Ceramide (various acyl chains) | Conserves sphingoid bases; generates diverse ceramides. |
This table illustrates the central role of ceramidases and ceramide synthases in the turnover and recycling of the sphingosine backbone from very-long-chain ceramides.
Cellular and Subcellular Dynamics of N Dotriacontanoyl D Erythro Sphingosine
Intracellular Localization and Distribution (e.g., Endoplasmic Reticulum, Golgi Apparatus, Plasma Membrane)
The synthesis of ceramides (B1148491), including N-Dotriacontanoyl-D-erythro-sphingosine, is initiated in the endoplasmic reticulum (ER). The ER serves as the primary site for the assembly of the sphingosine (B13886) base and its subsequent acylation to form the ceramide backbone. Specifically, ceramide synthases (CerS) located in the ER catalyze the attachment of the dotriacontanoic acid to the sphingosine base. CerS3 is known to be responsible for the synthesis of ceramides with very long acyl chains (C22-C26), suggesting a potential role in the production of C32 ceramides as well. nih.gov
Following its synthesis in the ER, this compound is transported to the Golgi apparatus for further processing. This transport is crucial for its conversion into more complex sphingolipids, such as sphingomyelin (B164518). While the precise mechanisms for the transport of such a long-chain ceramide are not fully elucidated, it is believed to occur through both vesicular and non-vesicular pathways.
Ultimately, this compound and its derivatives are trafficked to the plasma membrane, where they become integral components of the cell's outer boundary. Very-long-chain ceramides are particularly enriched in specific cell types and tissues where a robust barrier function is required, such as the skin and certain epithelial tissues. nih.govarvojournals.org In retinal epithelial cells, for instance, very-long-chain ceramides have been found to colocalize with tight junction complexes, highlighting their importance in maintaining barrier integrity. arvojournals.org
| Organelle | Primary Role in this compound Dynamics | Key Associated Processes |
| Endoplasmic Reticulum (ER) | Site of synthesis | Ceramide synthase activity, acyl-CoA metabolism |
| Golgi Apparatus | Processing and sorting | Conversion to complex sphingolipids (e.g., sphingomyelin) |
| Plasma Membrane | Functional residence | Incorporation into lipid rafts, contribution to barrier function |
Role in Membrane Structure and Organization
The incorporation of this compound into cellular membranes has profound effects on their structural and functional properties.
The exceptional length of the dotriacontanoyl chain of this ceramide significantly influences the thickness and order of the lipid bilayer. Molecular dynamics simulations of bilayers containing very-long-chain ceramides demonstrate an increase in membrane thickness and a higher degree of lipid tail order. nih.gov This ordering effect contributes to the formation of highly stable and less permeable membrane regions. The presence of very-long-chain ceramides is critical for the barrier function of tissues like the skin, preventing water loss and protecting against external insults. nih.gov
This compound is thought to be a key component of specialized membrane microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in sphingolipids and cholesterol that play crucial roles in signal transduction and protein trafficking. The long, saturated acyl chain of this compound promotes tight packing with cholesterol, contributing to the formation and stability of these liquid-ordered domains. While direct visualization remains challenging, the biophysical properties of very-long-chain ceramides strongly support their partitioning into and stabilization of lipid rafts. mdpi.com
Molecular dynamics simulations provide insights into the behavior of very-long-chain ceramides within a lipid bilayer. The C32 acyl chain of this compound is significantly longer than the typical thickness of a single leaflet of the plasma membrane. This leads to a phenomenon known as interdigitation, where the long acyl chain extends across the opposing leaflet of the bilayer. This interdigitation creates a highly ordered and tightly packed membrane structure. nih.gov Studies on similar very-long-chain ceramides in skin lipid models have revealed complex dynamics, with different segments of the long acyl chain exhibiting varying degrees of mobility. nih.gov This suggests a sophisticated arrangement that balances rigidity and fluidity, essential for the membrane's functional integrity.
Intracellular Trafficking Mechanisms (e.g., Vesicular and Non-Vesicular Transport, CERT Protein)
The transport of this compound from its site of synthesis in the ER to other cellular compartments is a critical step in its lifecycle. This trafficking occurs through two main pathways: vesicular and non-vesicular transport.
Vesicular transport involves the budding and fusion of small membrane-enclosed sacs that carry cargo between organelles. It has been proposed that very-long-chain ceramides, due to their unique physical properties, may be preferentially sorted into specific transport vesicles for delivery to the Golgi and plasma membrane. pulisichem.com
Non-vesicular transport relies on lipid transfer proteins that shuttle individual lipid molecules between membranes at sites of close contact between organelles. The ceramide transfer protein (CERT) is a key player in the non-vesicular transport of ceramides from the ER to the Golgi. nih.govnih.gov However, studies have shown that CERT has a preference for ceramides with shorter acyl chains (C14-C20) and is less efficient at transporting those with longer chains. nih.gov The START domain of CERT, which binds ceramide, has a hydrophobic cavity that may not accommodate the very long C32 acyl chain of this compound. nih.gov This suggests that other, as-yet-unidentified, transport mechanisms may be involved in the trafficking of this specific ceramide.
| Transport Mechanism | Description | Relevance to this compound |
| Vesicular Transport | Movement of lipids within membrane-bound vesicles. | A likely pathway for the transport of very-long-chain ceramides. pulisichem.com |
| Non-Vesicular Transport (CERT) | Transfer of individual ceramide molecules by the CERT protein. | Likely less significant due to CERT's specificity for shorter acyl chains. nih.gov |
Interactions with Other Cellular Lipids and Proteins
The biological functions of this compound are mediated through its interactions with other cellular components.
Its interaction with cholesterol is fundamental to the formation of lipid rafts. The long, saturated acyl chain of the ceramide packs tightly against the rigid sterol ring of cholesterol, leading to the formation of condensed, ordered membrane domains.
This compound also interacts with other phospholipids within the membrane, influencing their packing and organization. The presence of this very-long-chain ceramide can induce phase separation and the formation of distinct lipid domains.
While specific protein interactions for this compound are not well-documented, it is known that ceramides, in general, can modulate the activity of various membrane-associated proteins. For example, the formation of ceramide-rich platforms can cluster signaling proteins and receptors, thereby regulating their activity. mdpi.com Furthermore, the enrichment of very-long-chain ceramides in tight junctions suggests potential interactions with tight junction proteins, contributing to the stability and barrier function of these structures. nih.govarvojournals.org The Acyl-CoA binding protein (ACBP) has been shown to interact with and stimulate the activity of ceramide synthases that produce very-long-chain ceramides, indicating a regulatory role in its synthesis. researchgate.net
Molecular and Cellular Functions of N Dotriacontanoyl D Erythro Sphingosine
Role in Cellular Signaling Pathways
Ceramides (B1148491) are central bioactive lipids that act as signaling molecules in a multitude of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. sigmaaldrich.comyoutube.com The length of the fatty acid chain can significantly influence the specific signaling functions of the ceramide molecule. nih.gov
Involvement in Protein Phosphatase Activation (e.g., PP2A)
Ceramides are recognized as important activators of certain protein phosphatases, particularly the serine/threonine protein phosphatase 2A (PP2A). mbolin-lktlabs.comsigmaaldrich.commerckmillipore.com Activation of PP2A by ceramides can dephosphorylate and thereby regulate the activity of key signaling proteins, contributing to the anti-proliferative and pro-apoptotic effects of ceramides. nih.govnih.gov Much of the direct evidence for this interaction comes from studies using synthetic, cell-permeable short-chain ceramides, such as C2-ceramide (N-acetyl-sphingosine) and C6-ceramide (N-hexanoyl-sphingosine), which have been shown to activate PP2A at nanomolar concentrations. sigmaaldrich.commerckmillipore.comsigmaaldrich.com
While direct studies on N-Dotriacontanoyl-D-erythro-sphingosine are limited, it is proposed that very-long-chain ceramides may also exert their effects through PP2A. One study suggested that the reduction of VLC ceramides correlated with changes in the PP2A-mediated PI3K/AKT signaling pathway. nih.gov This indicates a potential mechanism whereby VLC ceramides, including this compound, could influence cellular signaling by modulating phosphatase activity. nih.gov
Interplay with the Sphingosine-1-Phosphate Signaling Axis (Sphingolipid Rheostat Concept)
The "sphingolipid rheostat" is a critical concept in cell biology that describes the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) to determine cell fate. nih.govnih.govnih.govnih.gov Ceramide sits (B43327) at the metabolic hub of this rheostat. It can be deacylated by ceramidase enzymes to produce sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphKs) to form S1P. mdpi.comyoutube.com
| Component | Primary Function in Rheostat | Metabolic Relationship |
| Ceramide | Pro-apoptotic, anti-proliferative | Precursor to Sphingosine |
| Sphingosine | Intermediate | Product of Ceramide deacylation; Substrate for SphK |
| Sphingosine-1-Phosphate (S1P) | Pro-survival, pro-proliferative, migratory | Product of Sphingosine phosphorylation |
This table summarizes the opposing roles of key lipids in the sphingolipid rheostat, which collectively regulate cell fate.
Modulation of Intracellular Signal Transduction Cascades
As signaling lipids, ceramides modulate a variety of intracellular transduction cascades. These effects are often dependent on the specific ceramide species and the cellular context. Sphingosine derivatives have been shown to inhibit signaling processes that are dependent on calcium. nih.gov
Research suggests that very-long-chain ceramides specifically may play a role in modulating the PI3K/AKT signaling pathway, potentially mediated by PP2A. nih.gov The PI3K/AKT pathway is a crucial cascade that regulates cell survival, proliferation, and metabolism. Its inhibition is consistent with the known anti-proliferative roles of ceramides. Furthermore, ceramides can influence stress-activated protein kinase (SAPK) pathways, such as the JNK cascade, which are involved in cellular responses to stress and apoptosis. sigmaaldrich.com While these pathways are generally associated with ceramides, the specific contribution of this compound requires further investigation.
Contribution to Cellular Homeostasis and Stress Responses
Sphingolipid metabolism is intrinsically linked to cellular homeostasis, and its disruption can trigger stress responses. nih.gov The accumulation of certain ceramide species is associated with lipotoxicity, a condition where excess lipids cause cellular dysfunction. nih.govnih.gov Specifically, the elevation of very-long-chain ceramides has been linked to mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes. nih.gov
Furthermore, long-chain ceramides have been identified as cell non-autonomous signals that link lipotoxicity to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govcam.ac.ukresearchgate.net In this process, cells under lipotoxic stress can secrete ceramides, which then induce ER stress in neighboring cells. cam.ac.ukresearchgate.net In a broader context, various forms of cellular stress, including ER, Golgi, and mitochondrial stress, can lead to the accumulation of the downstream sphingolipid metabolite S1P, which then acts as an intracellular signal to activate inflammatory responses. mpg.denih.govembopress.orgembopress.org This places sphingolipid metabolism, including the formation of VLC ceramides like this compound, at the heart of cellular stress-sensing and response mechanisms. mpg.de
Functional Significance in Specific Biological Contexts
Structural and Functional Contributions in Epidermal Barrier Formation
One of the most well-documented and critical roles of very-long-chain ceramides is in the formation and maintenance of the skin's epidermal permeability barrier. avantiresearch.comnih.govnih.gov The outermost layer of the epidermis, the stratum corneum (SC), is composed of protein-rich corneocytes embedded in a specialized lipid matrix. This matrix, which prevents water loss and protects against external threats, is primarily made of ceramides, cholesterol, and free fatty acids. nih.govresearchgate.net
Human stratum corneum contains a complex mixture of ceramide species, with significant diversity in the length of both the fatty acid and sphingoid base components. nih.govresearchgate.net Very-long-chain (VLC) and ultra-long-chain (ULC) ceramides, those with acyl chains of C26 or longer, are particularly crucial. mbolin-lktlabs.comresearchgate.net Omega-hydroxylated VLCFA ceramides are vital for skin barrier function; their absence can lead to severe skin disorders and lethal water loss. mbolin-lktlabs.comcloudfront.net
This compound, with its C32 fatty acid, belongs to this class of essential structural lipids. These VLC ceramides allow for the formation of highly ordered, dense lipid structures, including the long periodicity phase (LPP) lamellae observed in the SC, which are critical for an effective barrier. nih.gov Studies using synthetic ceramides have shown that formulations containing very-long-chain species can help repair a compromised skin barrier by promoting a more organized lipid structure. nih.gov The significant length of the dotriacontanoyl chain contributes to the exceptional hydrophobicity and structural integrity required for the unique barrier function of the epidermis.
| Ceramide Chain Length Category | General Role in Epidermal Barrier | Example |
| Short-Chain (e.g., C2, C6, C8) | Primarily used as experimental tools; not native to SC. | N-Hexanoyl-D-erythro-sphingosine sigmaaldrich.com |
| Long-Chain (e.g., C16-C24) | Abundant structural components of the SC lipid matrix. | N-Palmitoyl-D-erythro-sphingosine nih.gov |
| Very-Long-Chain (VLC) (≥C26) | Essential for forming highly ordered, impermeable lamellar structures; critical for barrier integrity. | This compound mbolin-lktlabs.comcloudfront.net |
This table outlines the roles of different ceramide classes based on their fatty acid chain length in the context of the epidermal barrier.
Role in Plant Cell Development and Polarity (e.g., Auxin Transport in Arabidopsis)
The establishment and maintenance of cellular polarity are fundamental to the development of multicellular organisms, including plants. In Arabidopsis thaliana, the directional transport of the phytohormone auxin is a critical determinant of various developmental processes, such as embryogenesis, organ formation, and root patterning. This polar auxin transport is mediated by the asymmetric plasma membrane localization of auxin influx and efflux carriers, most notably the PIN-FORMED (PIN) family of proteins. Recent research has shed light on the integral role of specific lipid classes, particularly very-long-chain fatty acid (VLCFA)-containing sphingolipids, in the regulation of this vital transport system.
This compound, a ceramide with a C30 acyl chain, belongs to this class of very-long-chain ceramides (VLC-Ceramides). While direct studies on this specific molecule are limited, its function can be understood within the broader context of VLCFA-containing sphingolipids in plant development. These sphingolipids are essential structural components of the plasma membrane and are enriched in membrane microdomains, often referred to as lipid rafts. These specialized membrane regions are thought to provide platforms for the assembly and stabilization of protein complexes, including those involved in signal transduction and transport processes.
Research has demonstrated that the biosynthesis of VLCFAs is crucial for the correct polar localization of auxin efflux carriers like PIN1 and PIN2. nih.govspringernature.com In mutants deficient in VLCFA synthesis, such as pasticcino1 (pas1), the polar targeting of PIN1 is disrupted, leading to defects in auxin distribution and subsequent developmental abnormalities, including impaired lateral root formation and defective cotyledon organogenesis. nih.govarvojournals.org The reduction in VLCFA levels in these mutants has a significant impact on the composition of sphingolipids, which are known to be important for establishing cell polarity. nih.govnih.gov
Furthermore, VLCFA-containing sphingolipids are implicated in the vesicular trafficking pathways that deliver proteins to their correct membrane destinations. For instance, the trans-Golgi network (TGN) is responsible for sorting and dispatching secretory vesicles enriched with VLCFA-sphingolipids that are necessary for the delivery of the auxin carrier PIN2 to the apical membrane of cells. springernature.com Inhibition of VLCFA synthesis disrupts the formation of these secretory vesicles and consequently impairs the polar localization of PIN2. springernature.com
Given that this compound is a VLC-Ceramide, it serves as a precursor for more complex sphingolipids, such as glucosylceramides (GlcCers) and glycosyl inositol (B14025) phosphorylceramides (GIPCs), which are major constituents of the plant plasma membrane. nih.govcloudfront.net The incorporation of the very-long C30 acyl chain into these sphingolipids would contribute to the specific biophysical properties of the membranes, influencing their thickness, fluidity, and the formation of the microdomains necessary for the proper functioning of auxin transporters.
Table 1: Key Research Findings on the Role of VLCFA-Sphingolipids in Auxin Transport
| Research Finding | Implication for this compound | Reference(s) |
| VLCFA synthesis is essential for the polar localization of the auxin efflux carrier PIN1. | As a VLC-Ceramide, it is a key component of the sphingolipids required for proper PIN1 targeting. | nih.govarvojournals.org |
| Mutants with reduced VLCFA levels exhibit defects in auxin distribution and plant development. | Disruption in the synthesis of this compound could contribute to these developmental defects. | nih.govnih.gov |
| VLCFA-sphingolipid-enriched secretory vesicles are necessary for the trafficking of PIN2 to the apical membrane. | This ceramide is a foundational element of the lipids that constitute these essential transport vesicles. | springernature.com |
| Sphingolipids are crucial for the integrity and function of plasma membrane microdomains. | The C30 acyl chain contributes to the specific membrane environment required for auxin transporter stability and activity. | diabetesjournals.orgarvojournals.org |
Specific Roles within the Retinal Sphingolipidome
The retina is a highly specialized neural tissue with a unique and complex lipid composition that is critical for its structure and function, particularly in the photoreceptor outer segments where the machinery for phototransduction is located. The retinal sphingolipidome, the complete profile of sphingolipids, is diverse and plays a significant role in cellular processes ranging from membrane stability to signaling pathways that govern cell survival and apoptosis. nih.govnih.gov this compound, as a C30 very-long-chain ceramide, is a constituent of this complex lipid landscape.
Lipidomic analyses of the retina have revealed the presence of a wide array of ceramide species with varying acyl chain lengths. nih.govdiabetesjournals.org While long-chain ceramides (e.g., C16:0, C18:0) are abundant, the retina also contains a significant proportion of very-long-chain ceramides (VLC-Ceramides), including those with acyl chains of C22, C24, and even longer. diabetesjournals.orgarvojournals.org Specifically, ceramides with acyl chains equal to or greater than 26 carbons (VLC-Ceramides) have been identified as crucial for the integrity of the blood-retinal barrier. diabetesjournals.orgarvojournals.org The enzyme ELOVL4 is responsible for the elongation of fatty acids to these very long chains, and mutations in this enzyme are associated with retinal diseases like Stargardt-like macular dystrophy. diabetesjournals.org
The presence of this compound, a C30 ceramide, within the retinal sphingolipidome suggests its involvement in the structural and functional roles attributed to VLC-Ceramides. These roles include:
Maintenance of Membrane Integrity: The very-long acyl chain of this ceramide, when incorporated into more complex sphingolipids, would significantly influence the biophysical properties of retinal cell membranes. It would contribute to the formation of a highly ordered and stable lipid bilayer, which is essential for the proper function of membrane-embedded proteins involved in phototransduction and ion transport.
Blood-Retinal Barrier Function: VLC-Ceramides have been shown to colocalize with tight junction complexes in retinal endothelial cells. diabetesjournals.orgarvojournals.org The stability of these junctions is paramount for maintaining the blood-retinal barrier, which prevents the unregulated passage of molecules from the bloodstream into the retinal tissue. A decrease in VLC-Ceramides is associated with increased vascular permeability, a hallmark of diabetic retinopathy. diabetesjournals.orgarvojournals.org Therefore, this compound likely contributes to the lipid environment that stabilizes these critical cell-cell junctions.
Cell Signaling: Ceramides are potent bioactive molecules that can trigger signaling cascades leading to apoptosis. nih.govarvojournals.org The balance between different ceramide species is crucial for retinal cell health. While accumulation of certain ceramides is linked to photoreceptor cell death in various retinal degenerative diseases, the specific signaling roles of individual VLC-Ceramides like the C30 species are still under investigation. nih.govcloudfront.netnih.gov It is plausible that this compound, or its metabolites, participates in the intricate signaling networks that regulate the survival and death of retinal neurons.
Table 2: Characterization of Ceramides in the Retina
| Ceramide Class | Representative Acyl Chains | General Function(s) in the Retina | Reference(s) |
| Long-Chain Ceramides | C16:0, C18:0 | Abundant structural components; involved in pro-apoptotic signaling under stress conditions. | diabetesjournals.orgarvojournals.org |
| Very-Long-Chain Ceramides (VLC-Ceramides) | C22:0, C24:0, C26:0 and longer | Crucial for the stability of the blood-retinal barrier; contribute to the unique biophysical properties of photoreceptor membranes. | diabetesjournals.orgarvojournals.orgarvojournals.org |
| This compound | C30:0 | Presumed to contribute to membrane integrity and blood-retinal barrier function as a member of the VLC-Ceramide class. | Inferred from diabetesjournals.orgarvojournals.orgarvojournals.org |
Analytical Methodologies for N Dotriacontanoyl D Erythro Sphingosine Research
Extraction and Purification Techniques from Biological Samples
The initial and critical step in the analysis of N-Dotriacontanoyl-D-erythro-sphingosine from biological sources is its efficient extraction and purification, which separates it from a complex mixture of other lipids and cellular components.
A widely adopted method for lipid extraction from tissues is the Bligh and Dyer method . nih.gov This technique employs a biphasic solvent system of chloroform (B151607) and methanol (B129727) to effectively partition lipids from aqueous cellular components. For plasma samples, which contain a high abundance of other lipid classes, an additional purification step is often required. nih.gov This typically involves solid-phase extraction (SPE) using a silica (B1680970) gel column, which can effectively isolate sphingolipids, including ceramides (B1148491), from more abundant lipids like glycerophospholipids and cholesterol. nih.gov
Another common approach involves a single-phase extraction with a chloroform-methanol mixture, followed by phase separation induced by the addition of an acidic or salt solution. researchgate.net The lower organic phase, containing the lipids, is then collected for further analysis. To ensure accurate quantification, a synthetic internal standard, such as a ceramide species not naturally abundant in the sample (e.g., C17 ceramide), is often spiked into the sample before extraction. This allows for the correction of lipid loss during the extraction and purification process.
Table 1: Overview of Extraction and Purification Techniques
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Bligh & Dyer Extraction | Biphasic solvent system (chloroform/methanol/water) to partition lipids. | Extraction from tissue samples. | nih.gov |
| Solid-Phase Extraction (SPE) | Utilizes a solid adsorbent (e.g., silica gel) to separate lipids based on polarity. | Purification of sphingolipids from plasma. | nih.gov |
| Internal Standard Spiking | Addition of a known quantity of a non-endogenous lipid standard prior to extraction. | Accurate quantification by correcting for procedural losses. | |
Chromatographic Separation Methods
Chromatography is indispensable for separating this compound from other structurally similar ceramide species and lipids prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of ceramides. Reversed-phase HPLC, often utilizing a C8 or C18 column, is particularly effective for separating individual ceramide species based on the length and saturation of their fatty acyl chains. nih.gov A gradient elution with solvents like methanol, ethanol, and water is typically used to resolve the different ceramide molecules. nih.gov
For enhanced sensitivity and specificity, especially when mass spectrometry is not the final detection method, ceramides can be chemically derivatized. gerli.com Attaching a UV-absorbing tag (e.g., benzoyl chloride) or a fluorescent tag (e.g., naproxen) to the primary hydroxyl group of the ceramide allows for detection at low concentrations using UV or fluorescence detectors. gerli.com Normal-phase HPLC on a silica column is often employed for the separation of these derivatized ceramides. gerli.com
An alternative HPLC-based method involves the enzymatic deacylation of the total ceramide pool by a ceramidase to release sphingosine (B13886). The resulting sphingosine is then derivatized with o-phthalaldehyde (B127526) (OPA), a fluorescent tag, and quantified by HPLC. This method provides a measure of total ceramide content rather than individual species.
Thin-Layer Chromatography (TLC) is a versatile and cost-effective method used for both the preparative separation and purity assessment of ceramides. capes.gov.brnih.gov In TLC, lipids are separated on a silica gel plate using a solvent system tailored to the polarity of the target analytes. A common solvent system for ceramides consists of chloroform, acetone, methanol, acetic acid, and water. researchgate.net
TLC is particularly useful for isolating the entire ceramide class from other lipids in an extract before further analysis, such as HPLC or mass spectrometry. nih.gov The purity of synthetic ceramide standards and isolated fractions can also be readily assessed by TLC, with visualization achieved by iodine vapor or specific charring reagents. researchgate.netsigmaaldrich.comsigmaaldrich.com Furthermore, by impregnating the TLC plate with complexing agents like borate (B1201080) or arsenite, the separation can be fine-tuned to resolve ceramides based on the number and stereochemistry of the hydroxyl groups in their sphingoid base. capes.gov.brnih.gov
Table 2: Comparison of Chromatographic Methods
| Method | Separation Principle | Common Use Cases | Detection | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Partitioning based on hydrophobicity (acyl chain length). | Separation of individual ceramide species. | MS, UV, Fluorescence | nih.gov |
| Normal-Phase HPLC | Adsorption based on polarity (head group). | Separation of derivatized ceramides. | UV, Fluorescence | gerli.com |
| Thin-Layer Chromatography (TLC) | Adsorption based on polarity. | Purity assessment, preparative separation of the ceramide class. | Iodine, Charring | researchgate.netcapes.gov.brnih.gov |
Advanced Spectrometric Characterization
Spectrometric methods provide the high sensitivity and specificity required for the definitive identification and precise quantification of this compound.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for ceramide analysis. Electrospray ionization (ESI) is the most common ionization technique used for ceramides. nih.gov In ESI-MS, ceramides are typically detected as protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or other cations.
Tandem mass spectrometry (MS/MS) provides structural confirmation and enables highly specific quantification. nih.gov In an MS/MS experiment, a specific ceramide precursor ion is selected and fragmented, generating a characteristic product ion spectrum. For ceramides, a common fragmentation pattern involves the cleavage of the amide bond, yielding a product ion corresponding to the sphingoid base. This specific transition can be used for quantification in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity, with detection limits often in the low picogram-per-milliliter range. nih.gov
Shotgun lipidomics is a high-throughput technique that analyzes the complete lipid profile of a sample directly from the crude extract without prior chromatographic separation. nih.govnih.gov This approach relies on the power of high-resolution mass spectrometry and sophisticated data analysis to identify and quantify hundreds of lipid species simultaneously.
In this method, a total lipid extract is infused directly into the mass spectrometer. Different classes of lipids, including ceramides, are identified based on their characteristic behavior during MS/MS analysis. nih.gov By performing a series of precursor ion and neutral loss scans specific to the head groups of different lipid classes, a comprehensive profile of the lipidome can be generated. nih.gov This powerful screening approach allows for the rapid comparison of ceramide profiles across different biological states and has been instrumental in identifying changes in ceramide subclasses in various diseases. nih.gov
Table 3: Summary of Spectrometric Techniques
| Technique | Principle | Key Advantage | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS (MRM) | Chromatographic separation followed by mass-selective detection of specific precursor-to-product ion transitions. | High sensitivity and specificity for quantification of known target analytes. | Targeted quantification of this compound. | nih.gov |
| Shotgun Lipidomics | Direct infusion MS/MS analysis of total lipid extracts without LC separation. | High-throughput, comprehensive profiling of the entire lipidome. | Global lipid screening and discovery of altered ceramide profiles. | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on the structure, dynamics, and interactions of this compound. Both solution-state and solid-state NMR methods are employed to characterize its distinct molecular features.
In solution, high-resolution ¹H NMR spectroscopy is utilized to study the conformation of the polar headgroup. researchgate.net These studies have revealed the presence of a critical hydrogen-bond network where the amide proton is donated to the hydroxyl groups on carbons C1 and C3 of the sphingosine backbone. nih.gov This network can be stabilized by tightly bound water molecules, and its integrity is considered crucial for the biological activity of ceramides. nih.gov The chemical shifts of the hydroxyl and amide protons are particularly sensitive to their environment and participation in hydrogen bonding. researchgate.net
Solid-state NMR techniques are indispensable for studying the behavior of this compound within model membranes, which mimic its natural environment in the stratum corneum or cellular bilayers. Techniques like ¹³C and ²H NMR provide detailed insights into the dynamics and ordering of the lipid chains. nih.govrsc.org
¹³C NMR: Magic-Angle Spinning (MAS) ¹³C NMR can resolve signals from different carbon atoms along the acyl chain and sphingosine backbone, providing information on the local environment and conformation. rsc.org
²H NMR: By using specifically deuterated analogues of the ceramide, ²H NMR can measure segmental order parameters (S_CD) along the acyl chains. These parameters quantify the motional freedom of each carbon segment. Studies on similar long-chain ceramides show that their presence induces a high degree of order in phospholipid bilayers, increasing the rigidity of the membrane. nih.govrsc.org This ordering effect is a key aspect of their function in forming stable, ordered membrane domains. nih.gov
The combination of these NMR methodologies allows for a comprehensive structural and dynamic picture of this compound, from its intramolecular hydrogen bonding network to its influence on the collective properties of lipid membranes.
Table 1: NMR Techniques in Ceramide Research
| Technique | Sample State | Information Gained | Key Findings for Ceramides |
|---|---|---|---|
| ¹H NMR | Solution (e.g., in Chloroform) | Headgroup conformation, intermolecular hydrogen bonding, hydration. researchgate.net | Elucidation of H-bond network between amide and hydroxyl groups, stabilized by water. nih.gov |
| ¹³C NMR | Solid-State (MAS) | Acyl chain packing, conformational order, lipid-lipid interactions. nih.govrsc.org | Confirms the ordering effect of ceramides on adjacent phospholipid chains. nih.gov |
| ²H NMR | Solid-State | Segmental chain order parameters, phase behavior, dynamics of acyl and sphingosine chains. rsc.org | Quantifies the increase in membrane rigidity and order induced by ceramides. nih.govrsc.org |
Application of Isotopically Labeled Analogues as Internal Standards and Probes
Isotopically labeled analogues of this compound are essential tools in modern lipidomics. They serve dual roles as internal standards for accurate quantification and as metabolic probes to trace the molecule's synthesis and fate in complex biological systems. caymanchem.comnih.gov
As internal standards, stable isotope-labeled ceramides are considered the gold standard for quantitative mass spectrometry (MS). caymanchem.comphysiology.org An ideal internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for variations in these steps. caymanchem.comcaymanchem.com For this purpose, analogues are synthesized with heavy isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) incorporated into the N-acyl chain or the sphingosine backbone. caymanchem.comcaymanchem.com Because this compound is a very-long-chain ceramide, a labeled standard from the same class, or a non-naturally occurring odd-chain ceramide (e.g., C17), is often used to quantify the entire class of ceramides in a sample. caymanchem.comnih.gov
Beyond quantification, isotopically labeled compounds act as powerful probes for kinetic studies of sphingolipid metabolism. nih.gov By supplying cells or organisms with labeled precursors, researchers can follow their incorporation into newly synthesized ceramides.
Labeled Precursors: Isotopically labeled L-serine (e.g., ¹³C₃,¹⁵N-L-serine) is used to label the sphingosine backbone during de novo synthesis. nih.gov Labeled palmitate can be incorporated into both the sphingosine backbone and the acyl chain. nih.gov
Tracing Pathways: Using these tracers followed by LC-MS/MS analysis allows for the precise measurement of de novo synthesis rates and the flux through different ceramide-producing pathways. physiology.orgnih.gov This methodology has been critical in understanding how ceramide synthesis is altered in various physiological and pathological states. nih.gov The fragmentation pattern in the mass spectrometer can even distinguish where the label is located, either on the sphingosine base or the fatty acyl chain. physiology.org
Table 2: Examples of Isotopically Labeled Analogues in Sphingolipid Research
| Labeled Compound Example | Isotope(s) | Application | Analytical Method |
|---|---|---|---|
| C16 Ceramide-[¹³C₁₆] | ¹³C | Internal standard for quantification of C16 ceramide. physiology.org | LC-MS/MS |
| Ceramide d18:1/17:0 | (none, odd-chain) | Internal standard for quantification of ceramide classes. nih.govnih.gov | LC-MS/MS |
| ¹³C₃,¹⁵N L-serine | ¹³C, ¹⁵N | Metabolic tracer for de novo sphingolipid synthesis. nih.gov | LC-MS/MS |
| ²H-labeled water (D₂O) | ²H | Metabolic tracer for lipid synthesis. nih.gov | LC-MS/MS |
In Vitro and Cellular Model Systems for Studying this compound Function
The biological functions of this compound are investigated using a combination of simplified in vitro systems and more complex cellular models. These systems allow researchers to dissect the molecule's biophysical effects and its role in cellular processes.
In vitro model systems primarily consist of artificial lipid membranes, such as liposomes or supported lipid bilayers. nih.govresearchgate.net These models are typically composed of defined mixtures of phospholipids, cholesterol, and the ceramide of interest. They are instrumental in studying the direct biophysical consequences of incorporating very-long-chain ceramides into a membrane. nih.gov Research using these systems has shown that ceramides, due to their ability to form strong hydrogen bonds and their largely saturated acyl chains, induce lateral phase separation, leading to the formation of highly ordered, gel-like domains within a more fluid lipid bilayer. nih.gov These biophysical changes are thought to underpin ceramide's role in stabilizing membrane structures, such as the epidermal lipid barrier, and forming signaling platforms. nih.govresearchgate.net
Cellular models are used to place the function of this compound into a biological context. A variety of cell lines are used to study the diverse roles of ceramides in signaling pathways that regulate processes like apoptosis, cell growth arrest, differentiation, and senescence. nih.govnih.govspandidos-publications.com
Ceramide Synthase (CerS) Manipulation: A key experimental approach involves the manipulation of ceramide synthase enzymes, which exhibit specificity for different acyl-CoA chain lengths. This compound is synthesized by specific CerS enzymes. Studies using knockout mice, particularly the CerS2 knockout which is deficient in very-long-chain (C22-C24) ceramides, have been invaluable. nih.gov These models demonstrate the critical, non-redundant roles of very-long-chain ceramides in processes like maintaining myelin sheath integrity and preventing liver carcinogenesis, as the loss of these ceramides is only partially compensated by an increase in C16 ceramide. nih.gov
Cell Culture Models: Cell lines like Madin Darby Canine Kidney (MDCK) cells serve as excellent models for studying processes such as cell polarity, where ceramides have been shown to play a regulatory role. nih.gov In many cell types, the accumulation of specific ceramides is a key event in the cellular stress response, often leading to the induction of apoptosis. spandidos-publications.comnih.gov
By integrating findings from these model systems, researchers can link the fundamental biophysical properties of this compound to its complex roles in cellular physiology and pathology.
Table 3: Model Systems for Studying Ceramide Function
| Model System | System Type | Aspect of Function Studied | Key Findings |
|---|---|---|---|
| Liposomes/Lipid Bilayers | In Vitro | Membrane ordering, phase separation, permeability. nih.govresearchgate.net | Ceramides increase membrane rigidity and promote the formation of ordered domains. nih.gov |
| MDCK Cells | Cellular | Cell adhesion, polarity, ciliogenesis. nih.gov | Ceramides are involved in signaling pathways that regulate cell polarity. nih.gov |
| Various Cancer Cell Lines | Cellular | Apoptosis, cell growth, stress response. spandidos-publications.comnih.gov | Ceramide accumulation is a common signal for inducing apoptosis in response to stress. spandidos-publications.com |
| CerS2 Knockout Mouse | In Vivo / Cellular | Role of very-long-chain ceramides in tissue homeostasis. nih.gov | Very-long-chain ceramides are essential for liver and brain function. nih.gov |
Synthetic Approaches and Derivative Chemistry of N Dotriacontanoyl D Erythro Sphingosine
Chemical Synthesis Methodologies
The chemical synthesis of N-Dotriacontanoyl-D-erythro-sphingosine, like other ceramides (B1148491), is centered on the formation of an amide bond between the D-erythro-sphingosine backbone and dotriacontanoic acid (a C32 fatty acid). A primary challenge in ceramide synthesis is the selective acylation of the amino group in the presence of two hydroxyl groups (one primary, one secondary).
A common strategy involves the acylation of D-erythro-sphingosine with a fatty acid or its activated derivative. google.com To achieve selectivity, protection of the hydroxyl groups may be necessary. For instance, a multi-step synthesis can be employed:
Acylation of the Amino Group : D-erythro-sphingosine is acylated with dotriacontanoic acid. This can be facilitated by coupling agents like O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a base such as triethylamine. google.com
Protection of Hydroxyl Groups : The primary hydroxyl group of the resulting ceramide can be selectively protected using a trityl group. The secondary hydroxyl can then be protected, for example, by benzoylation. google.com
Deprotection : The protecting groups are subsequently removed to yield the final this compound.
An alternative approach involves the selective acylation of the amino group of sphingosylphosphocholine (SPC), derived from the hydrolysis of natural sphingomyelin (B164518), followed by enzymatic or chemical modifications. researchgate.net However, acid hydrolysis steps in such methods can lead to epimerization at the C-3 position, resulting in a mixture of D-erythro and L-threo isomers. researchgate.net The de novo synthesis of ceramides begins with the condensation of serine and palmitate, followed by a series of reduction, acylation, and desaturation steps carried out by specific enzymes. nih.gov
Table 1: Key Steps in a General Chemical Synthesis Route for N-acyl-D-erythro-sphingosine
| Step | Description | Reagents/Conditions Example | Reference |
| 1. Acylation | Coupling of the fatty acid (e.g., dotriacontanoic acid) to the amino group of D-erythro-sphingosine. | Fatty acid, HBTU, Triethylamine | google.com |
| 2. Primary Hydroxyl Protection | Selective protection of the C1-hydroxyl group. | Trityl chloride (Tr-Cl) | google.com |
| 3. Secondary Hydroxyl Protection | Protection of the C3-hydroxyl group. | Benzoyl chloride (Bz-Cl) | google.com |
| 4. Deprotection | Sequential or single-step removal of protecting groups to yield the final ceramide. | Acidic conditions for detritylation, mild base for debenzoylation. | google.com |
Enzymatic Synthesis and Biotransformation for Analog Production
Enzymatic methods offer high selectivity and stereospecificity for synthesizing ceramides and their analogues, often under milder conditions than chemical routes. dtu.dk These approaches typically utilize lipases or the reverse action of ceramidases.
One of the most physiologically relevant mechanisms for ceramide synthesis is the acyl-CoA-dependent reaction catalyzed by a family of six mammalian ceramide synthases (CerS). nih.gov Each CerS exhibits specificity for acyl-CoAs of particular chain lengths. nih.gov For the synthesis of a very-long-chain ceramide like this compound, CerS2 or CerS3 would be the relevant enzymes, as they preferentially utilize very-long-chain acyl-CoAs. nih.gov
Lipases have also been employed for the selective N-acylation of sphingoid bases. For example, lipase (B570770) from Pseudomonas alcaligenes can catalyze the acylation of the amino group of sphingosine (B13886), dihydrosphingosine, and phytosphingosine. dtu.dk Another approach uses the reverse reaction of ceramidase (reverse ceramidase activity), which synthesizes ceramide from a sphingoid base and a free fatty acid. nih.gov For instance, labeled ceramides have been synthesized from sphingosine and radiolabeled fatty acids using sphingolipid ceramide N-deacylase from Pseudomonas sp. dtu.dk
Biotransformation can be used to produce ceramide analogues. Cells or isolated enzymes can convert precursor molecules into a variety of sphingolipids. For example, feeding cells with modified sphingoid bases can lead to their incorporation into novel ceramides. nih.gov Similarly, the expression of specific enzymes in host systems can drive the production of desired ceramide species.
Table 2: Enzymes in Ceramide Synthesis and Biotransformation
| Enzyme | Reaction Catalyzed | Application | Reference |
| Ceramide Synthases (CerS) | Acylation of sphingoid bases with fatty acyl-CoAs. | Physiologically relevant synthesis of specific chain-length ceramides. | nih.gov |
| Lipases | Selective N-acylation of sphingoid bases. | Synthesis of ceramides and hybrid ceramides. | dtu.dk |
| Ceramidases (reverse reaction) | Condensation of a sphingoid base and a fatty acid. | Synthesis of labeled ceramides for research. | dtu.dk |
Future Directions and Emerging Research Avenues
Elucidating Precise Substrate Specificity of Ceramide Synthases for VLCFA Ceramides (B1148491)
A primary area of future research is to unravel the exact mechanisms by which ceramide synthases (CerS) achieve their remarkable substrate specificity. While it is known that different CerS isoforms prefer specific fatty acyl-CoA chain lengths, the precise structural determinants for selecting exceptionally long chains, such as the dotriacontanoate (C32) chain, are not fully understood.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided the first structural views of eukaryotic ceramide synthase complexes. embopress.orgnih.govnih.govbiorxiv.org These studies reveal a catalytic subunit (e.g., Lac1 in yeast, CerS6 in humans) that features a hydrophobic tunnel designed to bind the acyl chain of the fatty acyl-CoA substrate. embopress.orgnih.govbiorxiv.org The length, shape, and hydrophobicity of this tunnel are thought to be the key factors governing specificity.
Future research will likely involve:
High-Resolution Structural Analysis: Obtaining cryo-EM or crystal structures of CerS3, the synthase implicated in the production of the longest ceramides essential for the skin barrier, in complex with C32-CoA or similar VLCFA-CoAs.
Mutational Studies: Systematically altering amino acid residues lining the hydrophobic tunnel of CerS enzymes to map the regions critical for accommodating very-long-chain substrates. This will help confirm hypotheses derived from structural models.
Kinetic Profiling: Performing detailed enzymatic assays with a wide array of VLCFA-CoAs (from C26 to C34) to quantitatively define the substrate preferences and catalytic efficiency of CerS isoforms like CerS2 and CerS3, which are known to utilize longer acyl chains. nih.govelsevierpure.com
Table 1: Known Acyl-CoA Specificity of Mammalian Ceramide Synthases
This interactive table summarizes the primary fatty acyl-CoA substrates for different mammalian CerS isoforms, highlighting the specialization that leads to a diverse array of ceramide species.
| Ceramide Synthase (CerS) | Primary Acyl-CoA Chain Lengths | Associated Tissues/Functions |
| CerS1 | C18:0 | Brain, Skeletal Muscle |
| CerS2 | C20:0 - C26:0 | High expression in most tissues, including liver and kidney. nih.govelsevierpure.com |
| CerS3 | C26:0 and longer (>C28) | Skin, Testis; essential for epidermal barrier function. nih.gov |
| CerS4 | C18:0 - C20:0 | Skin, Heart, Liver, Leukocytes |
| CerS5 | C16:0 | Lung, Head and Neck Squamous Cell Carcinoma |
| CerS6 | C16:0 | Broad distribution; implicated in metabolic disease. biorxiv.orgnih.gov |
Advanced Understanding of N-Dotriacontanoyl-D-erythro-sphingosine Molecular Mechanisms in Membrane Dynamics
The incorporation of VLCFAs like dotriacontanoic acid into ceramides dramatically alters their biophysical properties and their influence on cell membranes. nih.govnih.gov The extreme length of the C32 acyl chain is predicted to have profound effects on membrane structure, promoting the formation of highly ordered, rigid domains. nih.gov
Emerging research avenues in this area include:
Model Membrane Studies: Utilizing artificial membrane systems to isolate and study the effects of this compound on lipid packing, membrane thickness, permeability, and phase behavior. These studies can quantify how its presence leads to increased interdigitation, where the long acyl chain spans most of the opposing leaflet of the bilayer. nih.gov
Super-Resolution Imaging: Applying advanced microscopy techniques to visualize the distribution of VLCFA ceramides within the plasma membranes of living cells. This could provide direct evidence for their role in organizing and stabilizing specialized membrane domains, often referred to as lipid rafts.
Lipid-Protein Interaction Mapping: Investigating how the unique membrane environment created by this compound influences the localization and function of membrane proteins. The rigidity and thickness of VLCFA-ceramide-rich domains may selectively include or exclude certain proteins, thereby regulating their activity. nih.gov
Development of Innovative Analytical Tools for High-Throughput Characterization
The analysis of VLCFA ceramides is challenging due to their low abundance and hydrophobic nature within complex biological matrices. creative-proteomics.com A significant future direction is the refinement of analytical methods to allow for more sensitive, specific, and high-throughput characterization.
Key areas for innovation are:
Mass Spectrometry (MS): Further development of liquid chromatography-mass spectrometry (LC/MS) methods, particularly using techniques like electrospray ionization (ESI-MS), for rapid and quantitative analysis of VLCFA profiles. nih.govnih.gov Advances in high-resolution MS can help differentiate between closely related ceramide species.
Imaging Mass Spectrometry: Expanding the use of techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to visualize the precise spatial distribution of this compound and other ULCFAs directly in tissue sections, providing critical insights into their localization in organs like the skin and brain. plos.org
Novel Separation Techniques: Exploring advanced chromatography phases and techniques that can better resolve the diverse and often isomeric species of very-long-chain lipids, which is crucial for accurate identification and quantification. nih.gov
Table 2: Analytical Techniques for Characterizing VLCFA Ceramides
This interactive table compares current and emerging analytical tools used in the study of this compound and related lipids.
| Technique | Principle | Application for VLCFA Ceramides |
| GC-MS | Separation of volatile compounds followed by mass analysis. Requires derivatization. | Highly sensitive for analyzing the fatty acid components of ceramides. creative-proteomics.com |
| HPLC-ESI-MS | High-pressure liquid separation coupled with soft ionization mass spectrometry. | Gold standard for quantifying specific ceramide species in complex mixtures. nih.govnih.gov |
| MALDI-MS | Laser-induced desorption/ionization from a solid matrix. | Imaging the spatial distribution of ceramides directly in tissue slices. plos.org |
| NMR Spectroscopy | Analysis of magnetic properties of atomic nuclei. | Provides detailed structural elucidation of novel ceramide species without derivatization. creative-proteomics.comnih.gov |
Interdisciplinary Approaches to Integrate Structural Biology with Cellular Function
Understanding the complete biological role of this compound requires a synthesis of knowledge from multiple scientific disciplines. researchgate.net The most insightful future research will emerge from the integration of structural, biochemical, and cell biology data.
Promising interdisciplinary strategies include:
Structure-Function Correlation: Combining the high-resolution structural data of CerS enzymes with functional studies in genetically modified cell lines or animal models. For example, researchers can introduce mutations identified from structural analyses into the CerS3 gene to observe the specific impact on the synthesis of C32 ceramides and the resulting physiological consequences, such as a defective skin barrier. biorxiv.orgnih.gov
Computational Modeling: Using the atomic coordinates from structural studies to perform molecular dynamics simulations. These simulations can model how this compound interacts with other lipids and proteins within a membrane, predicting its effect on membrane dynamics and organization.
Biophysics and Cell Biology: Correlating biophysical measurements from model membranes (e.g., lipid packing and phase transition) with observations of cellular processes like membrane trafficking, signaling, and cell polarity in living cells where VLCFA ceramide levels have been manipulated. nih.govnih.gov
Exploration of this compound Roles in Uncharted Biological Systems
While the role of VLCFA ceramides in forming the skin's permeability barrier is well-established, their functions in other biological contexts remain largely uncharted territory. ijbs.comnih.gov Future exploration will likely uncover novel and critical roles for these specialized lipids.
Potential new frontiers for research include:
Neurobiology: Investigating the specific functions of VLCFA ceramides in the nervous system. These lipids are abundant in the brain, and mutations in the VLCFA-synthesis enzyme ELOVL4 are linked to retinal diseases like Stargardt's macular dystrophy, pointing to an essential role in neuronal and photoreceptor cell health that is poorly understood. ijbs.comnih.gov
Infectious Disease: Exploring the role of host and pathogen VLCFA ceramides in host-pathogen interactions. Recent studies have shown that VLCFA biosynthesis is critical for the virulence of certain pathogenic fungi, suggesting that these lipids could be targets for novel antifungal therapies. researchgate.net
Plant Biology: Delving deeper into the function of VLCFA sphingolipids in plants. Research in Arabidopsis thaliana has shown that these lipids are essential for development and are required for the proper localization of plasma membrane proteins, indicating a fundamental role in cell polarity and signaling. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing N-Dotriacontanoyl-D-erythro-sphingosine (d18:1/32:0)?
- Methodological Answer: Synthesis typically involves coupling triacontanoic acid (C32:0) to D-erythro-sphingosine via N-acylation. Characterization requires thin-layer chromatography (TLC) for purity assessment and mass spectrometry (MS) to confirm molecular weight (762 Da) and structure . Nuclear magnetic resonance (NMR) is critical for verifying stereochemistry, particularly the D-erythro configuration . Ensure reproducibility by adhering to synthetic protocols validated in peer-reviewed studies.
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer: Store at −20°C in airtight, light-protected containers. The compound is stable in chloroform/methanol (2:1) but degrades in strong acids or alkalis . Use chemical-resistant gloves (EN 374-compliant) and protective clothing during handling to avoid skin contact . Always validate stability under experimental conditions via TLC before use.
Q. What solvent systems are optimal for solubilizing this compound in cellular assays?
- Methodological Answer: Dissolve in chloroform/methanol (2:1) for stock solutions. For aqueous assays, use ethanol or DMSO (≤0.1% final concentration) to avoid cytotoxicity. Pre-warm solvents to 50–60°C to enhance solubility, and confirm homogeneity via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer: Discrepancies may arise from batch-to-batch variability or differences in experimental models. Mitigate by:
- Validating compound purity (≥98% by TLC) and stereochemical integrity (via chiral HPLC) .
- Standardizing cell lines (e.g., using CRISPR-validated models) and assay conditions (e.g., serum-free media to avoid lipid interference) .
- Applying statistical frameworks like ANOVA with post-hoc tests to assess reproducibility across replicates .
Q. What experimental designs are recommended for studying this compound in sphingolipid-related disease models (e.g., Fabry disease)?
- Methodological Answer:
- In vitro: Use patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) to model lysosomal storage defects. Measure ceramide accumulation via LC-MS/MS and correlate with functional readouts (e.g., autophagy flux) .
- In vivo: Employ knockout mice (e.g., Gla−/− for Fabry disease) and administer the compound via intraperitoneal injection. Monitor pharmacokinetics using radiolabeled analogs (e.g., ³H-labeled C32:0 ceramide) .
- Follow NIH guidelines for preclinical reporting, including randomization and blinding .
Q. How can researchers address the lack of toxicological data for this compound in long-term studies?
- Methodological Answer:
- Conduct acute toxicity assays in rodents (OECD 423 guidelines) with endpoints like organ histopathology and serum biomarkers (ALT, creatinine).
- For chronic exposure, use 3D organoid models to assess hepatotoxicity and nephrotoxicity .
- Cross-reference with structurally analogous ceramides (e.g., C16:0) to infer potential risks, but validate hypotheses via targeted lipidomics .
Q. What frameworks are suitable for formulating hypotheses about the role of this compound in membrane microdomain organization?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Use atomic force microscopy (AFM) or fluorescence correlation spectroscopy (FCS) to visualize lipid rafts .
- Novelty: Compare C32:0 ceramide’s effects with shorter-chain analogs (e.g., C16:0) to identify chain-length-dependent mechanisms .
- Ethical: Adhere to biosafety protocols for lipid handling and disposal .
Methodological Best Practices
- Data Interpretation: Use tools like GraphPad Prism for dose-response modeling and lipidomics software (e.g., LipidSearch) for pathway analysis .
- Contradiction Analysis: Perform meta-analyses using PRISMA guidelines to evaluate study heterogeneity .
- Ethical Compliance: Document safety protocols and data-sharing plans in ethics applications (e.g., RECSAF forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
